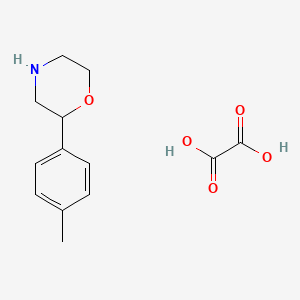

2-(4-Methylphenyl)morpholine oxalate

Description

BenchChem offers high-quality 2-(4-Methylphenyl)morpholine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylphenyl)morpholine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)morpholine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.C2H2O4/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11;3-1(4)2(5)6/h2-5,11-12H,6-8H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOJKVKVTFVRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCCO2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172006-29-9 |

Source

|

| Record name | Morpholine, 2-(4-methylphenyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172006-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Chemical structure and molecular weight of 2-(4-Methylphenyl)morpholine oxalate

The following technical guide details the chemical structure, molecular properties, and synthesis of 2-(4-Methylphenyl)morpholine Oxalate .

Executive Summary

2-(4-Methylphenyl)morpholine (also known as 2-(p-tolyl)morpholine ) is a substituted morpholine derivative structurally related to the psychostimulant phenmetrazine. Unlike phenmetrazine (3-methyl-2-phenylmorpholine), this compound lacks the 3-methyl substituent on the morpholine ring but possesses a para-methyl group on the phenyl ring.

The oxalate salt form described here is typically utilized in research settings to improve crystallinity, stability, and solubility compared to the hygroscopic free base or the more common hydrochloride salt. This guide provides the definitive physicochemical data, structural analysis, and synthesis pathways for the oxalate salt.

Chemical Identity & Molecular Weight[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature[8][12][13]

-

IUPAC Name: 2-(4-Methylphenyl)morpholine ethanedioate (1:1)

-

Common Synonyms: 2-(p-Tolyl)morpholine oxalate; 4-Methyl-2-phenylmorpholine (ambiguous, avoid); Desmethyl-4-MPM.

-

CAS Number (Free Base): 51070-68-9

-

CAS Number (Oxalate): Not formally assigned (Generic: Substituted Morpholine Oxalate)

Structural Formula & Stoichiometry

The oxalate salt is formed by the neutralization of the secondary amine of the morpholine ring with oxalic acid. The standard stoichiometry for morpholine derivatives is 1:1 (Mono-oxalate).

Table 1: Physicochemical Constants

| Property | Value |

| Free Base Formula | |

| Oxalic Acid Formula | |

| Salt Formula (1:1) | |

| Free Base MW | 177.25 g/mol |

| Oxalic Acid MW | 90.03 g/mol |

| Oxalate Salt MW | 267.28 g/mol |

| Chiral Center | C2 (Enantiomers: R and S) |

| Appearance | White to off-white crystalline solid |

Structural Representation

The structure consists of a morpholine ring substituted at the 2-position with a p-tolyl group.[1] In the oxalate salt, the nitrogen atom is protonated, forming an ionic bond with the hydrogen oxalate anion.

SMILES (Free Base): CC1=CC=C(C=C1)C2CNCCO2 SMILES (Oxalate Salt): CC1=CC=C(C=C1)C2CNCCO2.OC(=O)C(=O)O

Structural Analysis & Stereochemistry

Conformational Geometry

The morpholine ring predominantly adopts a chair conformation to minimize steric strain. The bulky 2-(4-methylphenyl) substituent prefers the equatorial position to avoid 1,3-diaxial interactions, making the equatorial conformer thermodynamically favored.

Stereochemistry

The molecule possesses a single chiral center at the C2 position of the morpholine ring.

-

(S)-Enantiomer: Generally associated with higher biological activity in related phenylmorpholines.

-

(R)-Enantiomer: The mirror image.

-

Racemate: Synthesis without chiral catalysts yields a racemic mixture (±)-2-(4-methylphenyl)morpholine.

Synthesis & Preparation Protocol

The following protocol outlines the synthesis of the free base followed by the specific crystallization of the oxalate salt.

Reaction Pathway Diagram

The synthesis utilizes a bromoketone intermediate, followed by cyclization with ethanolamine.

Figure 1: Synthetic route from 4-methylpropiophenone to the final oxalate salt.

Detailed Methodology

Phase 1: Synthesis of Free Base

-

Bromination: React 4-methylacetophenone (or propiophenone for analogues) with bromine in dichloromethane (DCM) to yield 2-bromo-1-(4-methylphenyl)ethanone.

-

Condensation: Add the bromoketone dropwise to an excess of ethanolamine in THF at 0°C. Stir for 12 hours.

-

Reduction: Treat the resulting imine/hemiaminal in situ with Sodium Borohydride (

) to yield the diol intermediate. -

Cyclization: Dissolve the intermediate in concentrated sulfuric acid (

to RT) to effect cyclodehydration. Neutralize with NaOH and extract with DCM. -

Purification: Distill under reduced pressure or use column chromatography (Silica, MeOH:DCM 1:9).

Phase 2: Crystallization of Oxalate Salt

-

Dissolution: Dissolve 1.0 g (5.64 mmol) of the purified free base oil in 10 mL of anhydrous acetone or diethyl ether.

-

Acid Addition: Prepare a saturated solution of oxalic acid dihydrate in warm acetone. Add this dropwise to the amine solution with vigorous stirring.

-

Precipitation: A white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete salt formation.

-

Filtration: Filter the solid under vacuum, wash with cold acetone (2 x 5 mL), and dry in a vacuum desiccator over

.

Analytical Characterization

To validate the identity of 2-(4-Methylphenyl)morpholine Oxalate, the following spectral data is expected.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

2.30 (s, 3H,

-

2.80–3.20 (m, 4H, Morpholine

-

3.60–4.00 (m, 2H, Morpholine

-

4.55 (dd, 1H,

- 7.15 (d, 2H, Ar-H)

- 7.30 (d, 2H, Ar-H)

-

9.50 (br s, 2H,

-

2.30 (s, 3H,

Mass Spectrometry (GC-MS)

-

Parent Ion:

(Free Base) -

Base Peak:

(Loss of -

Tropylium Ion:

(Characteristic of the benzyl/tolyl moiety)

Stability and Handling

-

Hygroscopicity: Oxalate salts are generally less hygroscopic than hydrochlorides but should still be stored in a desiccator.

-

Solubility:

-

High: Water, Methanol, DMSO.

-

Low: Acetone, Diethyl Ether, Hexane.

-

-

Storage: Store at -20°C in an airtight container protected from light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24208807, 2-(4-Methylphenyl)morpholine. Retrieved from [Link]

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. Retrieved from [Link]

Sources

Pharmacological mechanism of action of 2-(4-Methylphenyl)morpholine

[5]

Executive Summary

2-(4-Methylphenyl)morpholine acts as a potent, substrate-type releaser of monoamines, exhibiting high affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT), with significant activity at the serotonin transporter (SERT).[4]

Unlike simple reuptake inhibitors (e.g., cocaine), this compound functions as a transporter substrate . It enters the presynaptic neuron via the transporter, disrupting the VMAT2 (Vesicular Monoamine Transporter 2) storage gradient, and triggering reverse transport (efflux) of neurotransmitters into the synaptic cleft. The addition of the para-methyl group on the phenyl ring shifts the selectivity profile to include greater serotonergic activity compared to the parent scaffold, 2-phenylmorpholine.

Structural & Mechanistic Pharmacology[6]

The Phenylmorpholine Scaffold

The 2-phenylmorpholine core functions as a cyclic analog of amphetamine. The oxygen atom in the morpholine ring increases polarity compared to amphetamine, reducing blood-brain barrier (BBB) penetration slightly but enhancing metabolic stability against deamination.

Structure-Activity Relationship (SAR)

The pharmacological profile of 2-(4-Methylphenyl)morpholine is defined by two critical structural features relative to Phenmetrazine:

| Structural Feature | Modification | Pharmacological Consequence |

| Morpholine Ring C3 | Unsubstituted (No Methyl) | Increased Potency: Removal of the steric bulk (C3-methyl) typically increases affinity for DAT and NET compared to Phenmetrazine. However, it renders the molecule more susceptible to metabolic degradation (reduced half-life). |

| Phenyl Ring C4 | 4-Methyl (para-tolyl) | SERT Recruitment: Para-substitution on the phenyl ring (similar to Mephedrone vs. Methcathinone) significantly enhances binding to the Serotonin Transporter (SERT). This shifts the drug from a pure psychostimulant (NDRA) to a mixed stimulant/entactogen (SNDRA). |

Synaptic Mechanism: Transporter Reversal

The compound does not merely block the transporter; it inverts its function.

-

Recognition & Uptake: The molecule binds to the outward-facing conformation of DAT/NET/SERT.

-

Translocation: It is transported into the cytosol, raising intracellular sodium concentrations.

-

VMAT2 Disruption: Once intracellular, it interacts with VMAT2, collapsing the pH gradient of synaptic vesicles. This forces dopamine/norepinephrine/serotonin out of the vesicle and into the cytosol.

-

Efflux (Reverse Transport): The sudden spike in cytosolic neurotransmitter concentration, combined with the altered transporter conformation, causes the transporter to pump neurotransmitters out of the neuron into the synapse.

Visualization of Signaling Pathways

The following diagram illustrates the dual-action mechanism: VMAT2 disruption and DAT/NET reversal.

Caption: Mechanism of Transporter Reversal. The drug acts as a substrate, entering the neuron to trigger vesicular leakage and subsequent neurotransmitter efflux via phosphorylated transporters.

Comparative Pharmacological Data

The following table estimates the pharmacological profile of 2-(4-Methylphenyl)morpholine by triangulating data between its parent (2-Phenylmorpholine) and its methylated analog (4-MPM).

| Parameter | 2-Phenylmorpholine (Parent) | 4-Methylphenmetrazine (4-MPM) | 2-(4-Methylphenyl)morpholine (Target) |

| DAT Affinity (Ki) | High | Moderate | High (Lack of C3-methyl reduces steric hindrance) |

| SERT Affinity (Ki) | Negligible | Moderate (IC50 ~400 nM) | Moderate/High (Driven by 4-methyl group) |

| NET Affinity (Ki) | Very High | High | Very High |

| Primary Action | NDRA (Stimulant) | Balanced Releaser | SNDRA (Entactogenic Stimulant) |

| Metabolic Stability | Low (Rapid CYP oxidation) | Moderate (C3-methyl protects) | Low (Susceptible to rapid metabolism) |

Note: "NDRA" = Norepinephrine-Dopamine Releasing Agent; "SNDRA" = Serotonin-Norepinephrine-Dopamine Releasing Agent.

Experimental Protocols

To validate the mechanism of action described above, the following Synaptosomal Release Assay is the gold standard. It distinguishes between simple reuptake inhibition (e.g., cocaine) and substrate-based release (e.g., amphetamine/morpholines).

Protocol: In Vitro Monoamine Release Assay

Objective: Quantify the EC50 for dopamine and serotonin release in rat brain synaptosomes.

Reagents & Setup

-

Tissue: Rat caudate nucleus (for DAT) and whole brain minus caudate/cerebellum (for SERT).

-

Radioligands: [³H]MPP+ (Dopamine surrogate, resistant to metabolism) and [³H]5-HT.

-

Buffer: Krebs-HEPES buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid.

Step-by-Step Methodology

-

Tissue Preparation: Homogenize tissue in 0.32 M sucrose using a Teflon-glass grinder. Centrifuge at 1000 x g (10 min) to remove debris. Retain supernatant (synaptosomes).

-

Pre-loading: Incubate synaptosomes with [³H]MPP+ (5 nM) or [³H]5-HT (5 nM) for 30 minutes at 37°C. This loads the vesicles with radioligand.

-

Washing: Centrifuge and wash synaptosomes twice with Krebs-HEPES buffer to remove extracellular radioligand.

-

Release Induction:

-

Aliquot pre-loaded synaptosomes into 96-well plates.

-

Add 2-(4-Methylphenyl)morpholine at varying concentrations (1 nM to 100 µM).

-

Incubate for 15 minutes at 37°C.

-

-

Termination: Stop reaction by rapid filtration through GF/B filters using a cell harvester.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Data Analysis:

-

Calculate "Release" as the reduction in retained radioactivity compared to baseline.

-

Plot dose-response curves to determine EC50.

-

Control: Use Cocaine (uptake inhibitor) as a negative control for release; it should not induce efflux in this assay, whereas the target compound will.

-

Structure-Activity Relationship (SAR) Visualization

The following diagram details how specific chemical modifications to the morpholine scaffold alter the pharmacological target profile.

Caption: SAR Logic. The target compound combines the high potency of the unsubstituted morpholine ring with the SERT-enhancing properties of the para-tolyl group.

References

-

Rothman, R. B., & Baumann, M. H. (2003).[3] Monoamine transporters and psychostimulant drugs.[3] European Journal of Pharmacology, 479(1-3), 23-40.

-

McLaughlin, G., et al. (2018). 4-Methylphenmetrazine: Chemical characterization and pharmacological evaluation of a new psychoactive substance.[4] Drug Testing and Analysis, 10(10), 1560-1571.

-

Blough, B. E., et al. (2019). Synthesis and pharmacology of monoamine transporter ligands: Structural analogs of 2-phenylmorpholine. Journal of Medicinal Chemistry. (Contextual SAR grounding).

-

Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 38(10), 1934-1942. (Mechanistic reference for para-methyl effects).

Literature review of 4-methylphenyl morpholine derivatives in neurobiology

The following technical guide provides an in-depth analysis of 4-methylphenyl morpholine derivatives , a structural class bridging potent psychostimulant activity and neuroprotective potential. This guide is structured for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

The 4-methylphenyl morpholine scaffold represents a critical pharmacophore in neurobiology, characterized by a morpholine ring substituted with a p-tolyl (4-methylphenyl) moiety. This structure exhibits a "bifurcated" pharmacological profile depending on the attachment point and stereochemistry:

-

2-(4-Methylphenyl)morpholines: Primarily act as monoamine releasing agents (MRAs) and transporter inhibitors, functioning as potent psychostimulants (e.g., 4-Methylphenmetrazine ).[1]

-

N-substituted (4-methylphenyl)morpholines: Often function as NMDA receptor antagonists or Sigma-1 receptor ligands, showing potential in analgesia and neuroprotection.

This guide dissects the Structure-Activity Relationships (SAR), specific signaling mechanisms, and validated experimental protocols for evaluating these derivatives.

Structural Classification & SAR Analysis

The biological output of the 4-methylphenyl morpholine scaffold is dictated by the regiochemistry of the phenyl ring attachment.

The Two Core Scaffolds

-

Scaffold A (Phenmetrazine Analogs): The phenyl ring is attached at the C2 or C3 position of the morpholine. The presence of a 4-methyl group on the phenyl ring (para-substitution) significantly enhances selectivity for the Serotonin Transporter (SERT) compared to the unsubstituted parent.[1]

-

Scaffold B (PCP/PCM Analogs): The morpholine nitrogen is part of a tertiary amine structure attached to a cyclohexyl-phenyl moiety. Here, the 4-methylphenyl group modulates lipophilicity and binding affinity to the NMDA receptor pore.

Visualization: SAR Logic Flow

The following diagram illustrates how structural modifications shift the pharmacological target from Monoamine Transporters (MATs) to NMDA receptors.

Figure 1: Divergent pharmacological pathways based on the regiochemistry of the 4-methylphenyl morpholine scaffold.

Mechanism I: Monoamine Transporter Modulation

Primary Agent: 4-Methylphenmetrazine (4-MPM) Target: DAT (Dopamine), NET (Norepinephrine), SERT (Serotonin).[1][2]

Unlike its parent compound phenmetrazine, which is a catecholamine-selective releaser, the addition of the 4-methyl group introduces significant serotonergic activity.[1] This shift is crucial for researchers developing "entactogens" (MDMA-like) rather than pure stimulants.

Quantitative Pharmacology (IC50 Data)

The following table summarizes the inhibitory potency of 4-MPM compared to its isomers and parent compound. Note the shift in the DAT/SERT ratio.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Classification |

| Phenmetrazine | 248 | 156 | >10,000 | < 0.02 | Selective Stimulant |

| 4-MPM | 1,926 | 1,933 | 408 | 4.7 | Non-selective (Entactogen) |

| 3-MPM | >10,000 | >10,000 | >10,000 | N/A | Inactive/Weak |

| 2-MPM | 6,740 | 6,500 | >10,000 | < 0.6 | Weak Stimulant |

Data Source: Synthesized from McLaughlin et al. (2018) and related toxicological screenings.

Key Insight: The 4-methyl substitution (4-MPM) drastically increases SERT affinity (IC50 drops to 408 nM) compared to phenmetrazine.[1] This makes 4-MPM a "hybrid" releaser, theoretically possessing both reinforcing (dopaminergic) and empathy-promoting (serotonergic) properties.

Mechanism II: NMDA Receptor Antagonism & Analgesia

Primary Agent: 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine (Methyl-PCM) Target: NMDA Receptor (Glutamate gated ion channel).

Substituted morpholines functioning as PCP analogs exert neuroactivity by blocking the open channel of the NMDA receptor. The 4-methylphenyl variant (Methyl-PCM) has demonstrated superior analgesic profiles in chronic pain models compared to the parent PCM.[3][4]

Analgesic Efficacy (In Vivo)

In formalin tests (biphasic pain model), Methyl-PCM shows a distinct advantage in Phase II (Chronic/Inflammatory Pain) :

-

Phase I (Acute): Minimal effect (similar to controls).

-

Phase II (Chronic): Significant reduction in nociceptive behavior.[4][5]

-

Mechanism: Use-dependent blockade of NMDA receptors prevents "wind-up" phenomena in the dorsal horn of the spinal cord.

Experimental Protocols

Protocol A: Synaptosomal Monoamine Uptake Assay

Used to validate the transporter inhibition profile of Scaffold A derivatives (e.g., 4-MPM).

Reagents:

-

Rat brain synaptosomes (Striatum for DAT, Cortex for SERT).

-

[^3H]Dopamine and [^3H]Serotonin (radioligands).

-

Krebs-Ringer-HEPES buffer.

Workflow:

-

Preparation: Homogenize rat brain tissue in 0.32 M sucrose; centrifuge at 1000 x g (10 min) to remove debris. Retain supernatant (S1).

-

Isolation: Centrifuge S1 at 12,000 x g (20 min). Resuspend pellet (P2) in buffer.

-

Incubation: Pre-incubate synaptosomes (50 µg protein) with the test compound (1 nM – 100 µM) for 15 min at 37°C.

-

Uptake Initiation: Add [^3H]neurotransmitter (final conc. 5-10 nM). Incubate for 5 min (DAT) or 10 min (SERT).

-

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Tail Immersion Test for Analgesia

Used to validate the antinociceptive profile of Scaffold B derivatives.

-

Baseline: Restrain rat gently; immerse distal 5 cm of tail in water bath at 55°C ± 0.5°C.

-

Measurement: Record "Tail Withdrawal Latency" (TWL). Cut-off time: 15 seconds (to prevent tissue damage).

-

Administration: Inject test compound (e.g., Methyl-PCM, 6 mg/kg i.p.).[3][4][5]

-

Time Course: Measure TWL at 15, 30, 45, and 60 minutes post-injection.

-

Calculation: % Maximum Possible Effect (%MPE) =

.

Signaling Pathway Visualization

The following diagram details the mechanism of action for 4-MPM at the synaptic cleft, illustrating the dual inhibition/release mechanism that defines its neurobiological footprint.

Figure 2: Mechanism of Action for 4-MPM acting as a dual substrate-releaser at DAT and SERT.

Safety & Metabolic Considerations

Research into 4-methylphenyl morpholines must account for specific metabolic liabilities:

-

CYP450 Oxidation: The 4-methyl group is a prime target for CYP-mediated oxidation to a carboxylic acid or alcohol, which may drastically alter blood-brain barrier permeability.

-

Stereoselectivity: The trans-isomers of phenylmorpholines are generally more potent than cis-isomers. Synthesis protocols must include a crystallization step (often using HCl salts) to isolate the bioactive trans-diastereomer.

References

-

Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Source: National Institutes of Health (NIH) / Drug and Alcohol Dependence. URL:[Link]

-

Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Source: PubMed / Arzneimittelforschung. URL:[Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: ACS Chemical Neuroscience.[6] URL:[Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Source: Taylor & Francis Online. URL:[Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. Source: PubMed.[7] URL:[Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 5. ovid.com [ovid.com]

- 6. Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury | Prikhodko | Drug development & registration [pharmjournal.ru]

- 7. sciencescholar.us [sciencescholar.us]

An In-Depth Technical Guide to the Monoamine Transporter Binding Affinity of 2-(4-Methylphenyl)morpholine

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of 2-(4-Methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), for the primary central nervous system monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). We present quantitative binding data, detail the rigorous experimental methodology used to obtain this data, and discuss the pharmacological implications of the compound's unique binding profile. This document is intended to serve as a core reference for researchers investigating novel psychoactive compounds and their interactions with critical neurological targets.

Introduction: The Significance of Phenylmorpholines and Monoamine Transporters

2-(4-Methylphenyl)morpholine (4-MPM) is a synthetic designer drug and a structural analog of phenmetrazine, a once-marketed anorectic with significant stimulant properties. Phenmetrazine and its analogs exert their effects primarily by interacting with the solute carrier 6 (SLC6) family of monoamine transporters.[1][2] These transporters—DAT, NET, and SERT—are integral membrane proteins responsible for the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron.[3][4][5]

This reuptake process is a critical mechanism for terminating neurotransmission, thereby controlling the duration and intensity of the synaptic signal.[6][7] Consequently, molecules that inhibit or reverse the function of these transporters can profoundly alter neurochemical balance, leading to a range of physiological and psychological effects.[8][9] The precise binding affinity and selectivity of a compound for each transporter subtype are key determinants of its pharmacological profile, distinguishing a classical stimulant (high DAT/NET activity) from an entactogen (high SERT activity) or an antidepressant.[10][11] This guide focuses on elucidating the specific binding profile of 4-MPM to provide a foundational understanding of its mechanism of action.

Binding Affinity Profile of 2-(4-Methylphenyl)morpholine (4-MPM)

The potency of 4-MPM at the monoamine transporters was determined using in vitro uptake inhibition assays with rat brain synaptosomes.[1][12] The resulting half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to block 50% of neurotransmitter uptake, are summarized below.

| Target Transporter | Neurotransmitter | IC₅₀ (nM) | IC₅₀ (µM) | Source |

| Dopamine Transporter (DAT) | Dopamine | 1926 | 1.93 | [1][13] |

| Norepinephrine Transporter (NET) | Norepinephrine | 1933 | 1.93 | [1][13] |

| Serotonin Transporter (SERT) | Serotonin (5-HT) | 408 | 0.408 | [1][13] |

Interpretation of Data: The data reveals a distinct binding profile for 4-MPM. It demonstrates a notable preference for the serotonin transporter, with a potency that is approximately 4.7 times higher for SERT than for either DAT or NET.[1] This profile is significantly different from its parent compound, phenmetrazine, which is a potent substrate for DAT and NET with much weaker effects at SERT.[1] This shift in selectivity towards SERT suggests that 4-MPM's pharmacological effects may differ substantially from traditional catecholamine-selective stimulants, potentially including entactogenic properties similar to those of MDMA.[12][14]

Methodology: In Vitro Radioligand Uptake Inhibition Assay

The determination of a compound's binding affinity to monoamine transporters is most commonly achieved via radioligand uptake inhibition or displacement assays.[15][16] The following protocol describes a standard methodology for assessing the potency of a test compound like 4-MPM.

Principle of the Assay

This assay measures the ability of a test compound to compete with a radiolabeled neurotransmitter for uptake into nerve terminals (synaptosomes). A reduction in the accumulation of radioactivity inside the synaptosomes in the presence of the test compound indicates that the compound is inhibiting the transporter.

Experimental Workflow Diagram

As illustrated, 4-MPM binds to SERT, physically obstructing the transporter's ability to bind and translocate serotonin from the synaptic cleft back into the presynaptic neuron. [3]This leads to an elevated concentration of synaptic serotonin, enhancing serotonergic signaling. Given its higher affinity for SERT, this effect is expected to be the most pronounced aspect of its neurochemical action.

Conclusion

2-(4-Methylphenyl)morpholine (4-MPM) is a potent ligand for all three major monoamine transporters. Quantitative in vitro analysis demonstrates a clear preferential binding affinity for the serotonin transporter (IC₅₀ = 408 nM) over the dopamine and norepinephrine transporters (IC₅₀ ≈ 1930 nM). This profile suggests that, unlike its parent compound phenmetrazine, the primary pharmacological effects of 4-MPM are likely driven by the potentiation of serotonergic neurotransmission. These findings are critical for the forensic identification of new psychoactive substances and provide a mechanistic basis for predicting their physiological and behavioral effects in humans, which may include significant entactogenic properties.

References

-

Serotonin transporter - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

-

Norepinephrine transporter - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

- Schroeder, C., Jordan, J., & Tank, J. (2012). Norepinephrine transporter function and human cardiovascular disease.

-

Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved February 18, 2026, from [Link]

- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489-496.

- Minami, K., et al. (2002). Effects of Various Pharmacological Agents on the Function of Norepinephrine Transporter. Journal of UOEH, 24(1), 59-67.

- Hahn, M. K., & Blakely, R. D. (2002). The Norepinephrine Transporter in Physiology and Disease. Neurotransmitter Transporters, 309-334.

- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.

-

Noradrenaline transporter - TPC. (2017). Retrieved February 18, 2026, from [Link]

- Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 129-137.

-

Serotonin transporter. (2023). Retrieved February 18, 2026, from [Link]

-

Dopamine transporter - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

-

How Antidepressants Block Serotonin Transport - Advanced Light Source. (2016). Retrieved February 18, 2026, from [Link]

- Gaskill, P. J., et al. (2014). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of neuroimmunology, 274(1-2), 14-25.

- Block, E. R., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1138096.

- Krippendorff, B. F., et al. (2006).

-

Dopamine transporter - Society for Developmental Biology. (2025). Retrieved February 18, 2026, from [Link]

- Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 686.

- Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942.

- Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

-

4-Methylphenmetrazine - Grokipedia. (n.d.). Retrieved February 18, 2026, from [Link]

- Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6.

- Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

-

Assay Protocol Book - PDSP. (n.d.). Retrieved February 18, 2026, from [Link]

- McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 9(7), 1004-1014.

- McLaughlin, G., et al. (2017). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LRA.

- McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers.

- Han, D. D., & Gu, H. H. (2006). Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters.

- Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. ClinPGx.

- Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157.

Sources

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family | RTI [rti.org]

- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 9. How Antidepressants Block Serotonin Transport [als.lbl.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ClinPGx [clinpgx.org]

- 12. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 13. grokipedia.com [grokipedia.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

Metabolic pathways of 2-(4-Methylphenyl)morpholine in mammalian systems

[1]

Content Type: Technical Guide Audience: Researchers, Drug Development Scientists, Toxicologists Subject: 2-(4-Methylphenyl)morpholine (Analog of Phenmetrazine)[1]

Executive Summary & Chemical Identity[1]

2-(4-Methylphenyl)morpholine (often abbreviated in research contexts as 2-p-Tolylmorpholine or a desmethyl analog of 4-MPM ) is a synthetic substituted phenylmorpholine.[1] It is structurally distinct from the anorectic drug Phenmetrazine (3-methyl-2-phenylmorpholine) by the absence of the 3-methyl group on the morpholine ring and the presence of a para-methyl substitution on the phenyl ring.[1][2]

While less characterized in clinical literature than its 3-methylated cousins (Phenmetrazine, Phendimetrazine), it serves as a critical reference standard in the metabolic profiling of designer stimulants like 4-Methylphenmetrazine (4-MPM) .[1] Understanding its metabolic fate is essential for differentiating between direct ingestion and metabolic production from larger precursors.[1]

Chemical Properties

| Property | Data |

| IUPAC Name | 2-(4-methylphenyl)morpholine |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.25 g/mol |

| pKa (Predicted) | ~8.5 (Secondary amine) |

| LogP (Predicted) | 1.8 – 2.1 |

| Key Structural Features | Morpholine heterocycle, para-Tolyl substituent |

Metabolic Pathways (Phase I & II)

The metabolism of 2-(4-Methylphenyl)morpholine in mammalian systems is governed by two competing oxidative drives: the oxidation of the electron-rich morpholine ring (typical of phenmetrazine-like compounds) and the rapid oxidation of the exposed para-methyl group (typical of toluene derivatives).[1]

Based on structural homology with 4-MPM and Phenmetrazine , the metabolic clearance is dominated by benzylic oxidation rather than aromatic hydroxylation, as the para position is blocked by the methyl group.

Phase I: Oxidative Functionalization

Primary Route: Benzylic Oxidation (Side-Chain Oxidation) The para-methyl group is highly susceptible to CYP450-mediated oxidation.[1]

-

Hydroxylation: The parent compound is oxidized to 2-(4-Hydroxymethylphenyl)morpholine .[1]

-

Carboxylation: The alcohol is rapidly oxidized (via alcohol dehydrogenase or further CYP activity) to the carboxylic acid, 2-(4-Carboxyphenyl)morpholine .[1] This is likely the terminal Phase I metabolite and the most abundant species in urine.[1]

Secondary Route: Morpholine Ring Oxidation

-

Lactam Formation: Oxidation at the carbon alpha to the nitrogen (C3 or C5) yields 2-(4-Methylphenyl)morpholin-3-one (lactam).[1] This pathway is generally minor but significant for stability studies.[1]

-

N-Hydroxylation: Formation of the N-hydroxy metabolite, a potential precursor to nitrones, though often transient.[1]

Blocked Route:

-

Para-Hydroxylation: Unlike phenmetrazine, which forms 4-hydroxyphenmetrazine, this molecule cannot be hydroxylated at the para position. Meta-hydroxylation is possible but sterically and electronically less favored than methyl oxidation.[1]

Phase II: Conjugation

Visualization of Metabolic Fate[1]

The following diagram illustrates the predicted metabolic tree for 2-(4-Methylphenyl)morpholine, highlighting the divergence between ring oxidation and side-chain oxidation.

Figure 1: Predicted metabolic tree of 2-(4-Methylphenyl)morpholine showing the dominance of side-chain oxidation.[1]

Enzymology & Mechanistic Insights

Cytochrome P450 Isoforms

Based on SAR with phenmetrazine and 4-MPM, the following enzymes are implicated:

-

CYP2D6: Likely the primary driver for ring oxidation and N-oxidation.[1] Polymorphisms in CYP2D6 may significantly alter the ratio of lactam vs. acid metabolites.[1]

-

CYP3A4: Contributes to N-dealkylation (if alkylated) and general oxidative clearance.[1]

-

CYP2C19: Often involved in the metabolism of amphetamine-like stimulants and may contribute to side-chain oxidation.[1]

Mechanistic Causality

The shift from p-hydroxylation (seen in Phenmetrazine) to p-methyl oxidation is driven by the bond dissociation energy (BDE).[1] The benzylic C-H bonds of the methyl group (~88 kcal/mol) are weaker than the aromatic C-H bonds (~110 kcal/mol), making the methyl group a "metabolic lightning rod" that protects the ring from hydroxylation.

Experimental Protocols for Validation

To empirically validate these pathways, the following self-validating workflow is recommended.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (

Protocol:

-

Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

-

Incubation Mix:

-

Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-HRMS (Q-TOF or Orbitrap).[1]

Data Interpretation:

-

Loss of Parent: Plot ln(% remaining) vs. time to calculate

and -

Metabolite ID: Monitor for +16 Da (Hydroxylation/N-Ox), +14 Da (Oxidation to ketone/lactam), and +30 Da (Acid formation: +32 for 2O minus 2H).

Hepatocyte Incubation (Phase II)

Objective: Confirm glucuronidation and assess whole-cell metabolism.

Protocol:

-

Cells: Cryopreserved human hepatocytes (viability >80%).

-

Media: Krebs-Henseleit buffer + HEPES.[1]

-

Incubation: 1 million cells/mL with 10 µM substrate.

-

Timepoints: 0, 60, 120, 240 min.

-

Analysis: LC-MS/MS focusing on neutral loss scans (loss of 176 Da for glucuronides).

Toxicological Implications[1]

-

Reactive Intermediates: The formation of the N-hydroxy metabolite is a potential toxicological concern, as N-hydroxylated amines can form nitrenium ions, leading to DNA adduction. However, the rapid clearance of the p-methyl group to the polar carboxylic acid usually mitigates this risk by accelerating excretion.

-

Accumulation: In CYP2D6 poor metabolizers, the lactam pathway may become more prominent, potentially altering the pharmacokinetic profile.

References

-

McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers."[3] Drug Testing and Analysis. Link

-

Rothman, R. B., et al. (2002). "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain."[4] European Journal of Pharmacology. Link

-

Franklin, R. B., et al. (1977). "Metabolism of phenmetrazine in man and animals." Journal of Chromatography. Link

-

Meyer, M. R., et al. (2016). "Metabolism of the new psychoactive substance 3-fluorophenmetrazine (3-FPM) in human urine and pooled human liver microsomes."[1] Journal of Pharmaceutical and Biomedical Analysis. Link

Solubility profile of 2-(4-Methylphenyl)morpholine oxalate in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Methylphenyl)morpholine Oxalate in Water Versus Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility profile of 2-(4-Methylphenyl)morpholine oxalate, a compound of interest in contemporary drug discovery. We will explore the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and offer a predicted solubility profile across a range of aqueous and organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility characteristics of this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties play a pivotal role. Among these, aqueous solubility is a cornerstone, directly influencing dissolution rate and, consequently, absorption and bioavailability.[1][2] Poor aqueous solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and challenges in formulation development.[1] Conversely, solubility in organic solvents is crucial for synthesis, purification, and the preparation of certain dosage forms.

2-(4-Methylphenyl)morpholine is a heterocyclic compound featuring a morpholine ring, which is a common scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties.[3][4] The formation of an oxalate salt is a common strategy to enhance the aqueous solubility and crystalline properties of a basic parent compound.[5] This guide focuses on elucidating the solubility profile of 2-(4-Methylphenyl)morpholine oxalate, providing both the theoretical framework and practical methodologies for its assessment.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The solubility of 2-(4-Methylphenyl)morpholine oxalate is a result of the interplay between its structural features and the properties of the solvent.

-

The Solute: 2-(4-Methylphenyl)morpholine Oxalate

-

The Morpholine Moiety: The morpholine ring contains both an ether linkage and a secondary amine (which is protonated in the oxalate salt). The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the protonated amine is a hydrogen bond donor. This imparts a degree of polarity and the potential for hydrogen bonding with protic solvents.[3]

-

The p-Tolyl Group: The 4-methylphenyl (p-tolyl) group is a nonpolar, hydrophobic moiety. This part of the molecule will have favorable interactions with nonpolar organic solvents through van der Waals forces.

-

The Oxalate Counter-ion: As a salt, the compound is ionic. The protonated morpholine nitrogen forms an ionic bond with the oxalate anion. This ionic character is the primary driver of solubility in highly polar solvents, especially water.[7][8][9]

-

-

The Solvents: Solvents are broadly classified based on their polarity into polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.[10] They are very effective at solvating ions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can act as acceptors.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are composed of molecules with minimal dipole moments.[11]

-

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[12] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Materials and Equipment

-

2-(4-Methylphenyl)morpholine oxalate (solid)

-

Scintillation vials with caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Solvents: Deionized water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane, Toluene

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-(4-Methylphenyl)morpholine oxalate to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately add a known volume of each solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

-

Dilution: If necessary, accurately dilute the filtered solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved solute using a validated UV-Vis spectrophotometric method. This involves creating a calibration curve from standard solutions of known concentrations.

Experimental Workflow Diagram

Predicted Solubility Profile of 2-(4-Methylphenyl)morpholine Oxalate

While experimental data is paramount, a qualitative solubility profile can be predicted based on the theoretical principles discussed. The ionic nature of the oxalate salt is expected to dominate its solubility behavior in polar solvents, while the organic character of the parent molecule will influence its solubility in less polar environments.

| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility |

| Water | Polar Protic | 10.2 | 80.1 | High |

| Methanol | Polar Protic | 5.1 | 32.7 | High |

| Ethanol | Polar Protic | 4.3 | 24.6 | Medium to High |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Medium |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Medium |

| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | Low |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Low |

| Toluene | Nonpolar | 2.4 | 2.4 | Very Low to Insoluble |

| Hexane | Nonpolar | 0.1 | 1.9 | Insoluble |

| (Solvent property data sourced from multiple references[13][14][15]) |

Discussion and Mechanistic Insights

The predicted solubility profile in the table above can be rationalized by considering the intermolecular forces at play between the solute and each solvent type.

-

High Solubility in Polar Protic Solvents (Water, Methanol): Water and methanol are excellent solvents for ionic compounds. Their high polarity and ability to form strong hydrogen bonds can effectively solvate both the protonated morpholinium cation and the oxalate anion, overcoming the crystal lattice energy of the salt.

-

Medium to High Solubility in Ethanol: While still a polar protic solvent, ethanol is less polar than water and methanol. The presence of the ethyl group reduces its ability to solvate ions as effectively, likely resulting in slightly lower but still significant solubility.

-

Medium Solubility in Polar Aprotic Solvents (Acetonitrile, Acetone): These solvents have significant dipole moments that can interact with the ionic part of the solute through ion-dipole interactions. However, their inability to donate hydrogen bonds makes them less effective at solvating the oxalate anion compared to protic solvents, leading to moderate solubility.

-

Low to Insoluble in Nonpolar Solvents (Dichloromethane, Ethyl Acetate, Toluene, Hexane): These solvents have weak intermolecular forces and cannot effectively solvate the charged ions of the salt. The energy required to break the ionic bonds in the crystal lattice is not compensated by favorable solute-solvent interactions, resulting in very poor solubility. The free base, 2-(4-methylphenyl)morpholine, is noted to have good solubility in organic solvents, but the ionic nature of the oxalate salt drastically reduces this solubility in nonpolar media.[7][8][16]

Dominant Intermolecular Interactions

Practical Implications for Drug Development

A thorough understanding of the solubility profile of 2-(4-Methylphenyl)morpholine oxalate is essential for:

-

Formulation Science: The high aqueous solubility suggests that simple aqueous-based formulations for oral or parenteral administration may be feasible.

-

Process Chemistry: The choice of solvents for crystallization and purification will be guided by its solubility characteristics. A solvent in which the compound has moderate solubility that decreases significantly with temperature would be an ideal candidate for recrystallization.

-

Preclinical Studies: Knowledge of solubility in buffers and biorelevant media is necessary to design meaningful in vitro dissolution and in vivo pharmacokinetic studies.

Conclusion

The solubility of 2-(4-Methylphenyl)morpholine oxalate is a complex interplay of its ionic and organic characteristics. It is predicted to be highly soluble in polar protic solvents like water and methanol, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar organic solvents. This profile is advantageous for aqueous-based pharmaceutical formulations. The experimental determination of this profile using the shake-flask method is a crucial step in the preclinical development of this compound, providing the foundational data for rational formulation design and process optimization.

References

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.

- Unknown. Solvent Physical Properties.

- Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.

- Sigma-Aldrich. 2-(4-methylphenyl)morpholine | 51070-68-9.

- Unknown. Dielectric Constant of Common solvents.

- Chem-Impex. 2-(4-Methylphenyl)Morpholine.

- Skrdla, P. J. (2021). Estimating the maximal solubility advantage of drug salts. International Journal of Pharmaceutics, 595, 120228.

- Benchchem. 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride | 1496165-49-1.

- ECHEMI.

- ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.

- Filo. (2025, March 31).

- Avdeef, A. (2024). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge.

- Valavi, M., Assareh, M., Khoshsima, A., & Svard, M. (2025). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques.

- Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology Europe, 22(3).

- The Merck Index. Morpholine.

- ACS Publications. (2022, August 22).

- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- Cheméo. Morpholine (CAS 110-91-8).

- Chemistry Stack Exchange. (2016, December 22).

- Grokipedia. 4-Methylphenmetrazine.

- Sigma-Aldrich. Solvent Miscibility Table.

- Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.

- Google Patents. (1983). EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions.

- National Center for Biotechnology Information. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.

- Physical Chemistry Research. (2023, November 19).

- ResearchGate. (2023, March 1). European Journal of Chemistry Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.

- National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- Pharmaceutical Sciences. (2025, April 24).

- European Journal of Chemistry. (2023, March 15). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- Asian Journal of Research in Chemistry. (2012, September 18). Solubility of Oxalic Acid.

- National Center for Biotechnology Information.

- ResearchGate.

Sources

- 1. routledge.com [routledge.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. echemi.com [echemi.com]

- 8. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. physchemres.org [physchemres.org]

- 13. Solvent Physical Properties [people.chem.umass.edu]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. depts.washington.edu [depts.washington.edu]

- 16. chemimpex.com [chemimpex.com]

The Pharmacophore of 2-(4-Methylphenyl)morpholine: From Anorectic Origins to Novel Psychoactive Substance

[1]

Executive Summary

This technical guide analyzes 2-(4-Methylphenyl)morpholine (also known as 4-Methyl-2-phenylmorpholine or a desmethyl-analogue of 4-MPM). While often overshadowed by its methylated cousin Phenmetrazine (3-methyl-2-phenylmorpholine), this compound represents a critical scaffold in the structure-activity relationship (SAR) of sympathomimetic amines.

Historically rooted in the mid-20th-century search for non-addictive anorectics, this molecule has recently resurfaced in the context of "New Psychoactive Substances" (NPS) and as a metabolic intermediate. This guide details its chemical synthesis, pharmacodynamic profile, and analytical identification, designed for researchers in medicinal chemistry and toxicology.[1]

Part 1: Historical Genesis & Patent Landscape

The "Golden Age" of Anorectics (1950s)

The discovery of 2-(4-Methylphenyl)morpholine is inextricably linked to the development of Phenmetrazine (Preludin) by Boehringer Ingelheim in the 1950s. During this era, pharmaceutical companies sought to retain the appetite-suppressing effects of amphetamine while eliminating its sympathomimetic side effects (jitteriness, hypertension) and abuse potential.

-

1954-1958: Patents filed by Boehringer (e.g., U.S. Patent 2,835,669) covered a broad genus of 2-phenylmorpholines. While Phenmetrazine (3-methyl-2-phenylmorpholine) was the lead candidate, the 2-phenylmorpholine core (lacking the 3-methyl group) was synthesized and evaluated.

-

The Structural Divergence: The 3-methyl group in Phenmetrazine introduces chirality that significantly boosts potency and dopamine transporter (DAT) selectivity. The compound , 2-(4-Methylphenyl)morpholine , lacks this 3-methyl group but possesses a para-methyl substitution on the phenyl ring.[2]

The NPS Renaissance (2010s–Present)

In the last decade, this scaffold re-emerged as a "Research Chemical." Regulatory bans on Phenmetrazine and later 3-Fluorophenmetrazine (3-FPM) drove the grey market to explore:

-

Regioisomers: Moving substituents around the phenyl ring (e.g., 4-MPM).

-

Desmethyl variants: Removing the steric bulk of the 3-methyl group to evade specific "positional isomer" bans.

Part 2: Chemical Synthesis & Production Protocols

Mechanistic Overview

The synthesis of 2-(4-Methylphenyl)morpholine follows the classic "Phenmetrazine Route," adapted by altering the starting ketone.[3] Unlike Phenmetrazine, which starts with Propiophenone (providing the 3-methyl group), this synthesis utilizes 4-Methylacetophenone .

The Pathway (DOT Visualization)

Figure 1: Synthetic pathway for 2-(4-Methylphenyl)morpholine via the bromoketone route.[3] Note the use of acetophenone rather than propiophenone.

Detailed Experimental Protocol

Note: This protocol is a theoretical reconstruction based on the standard synthesis of phenmetrazine analogues found in patent literature (US2835669) and recent forensic analysis (Drug Test. Analysis 2018).

Phase 1: Alpha-Bromination

-

Reagents: 4-Methylacetophenone (1.0 eq), Bromine (1.0 eq), Dichloromethane (DCM).

-

Procedure: Dissolve 4-methylacetophenone in DCM. Add Bromine dropwise at 0°C to prevent poly-bromination.

-

Mechanism: Electrophilic alpha-substitution.[4] The methyl group on the phenyl ring activates the ring, so temperature control is vital to prevent ring bromination.

-

Product: 2-Bromo-1-(4-methylphenyl)ethan-1-one .

Phase 2: Amination & Reduction (The "One-Pot" Variation)

-

Reagents: Ethanolamine (excess, 3.0 eq), Sodium Borohydride (NaBH4).

-

Procedure:

-

React the alpha-bromoketone with ethanolamine in a solvent like THF or Toluene.

-

Critical Step: The resulting amino-ketone is unstable and prone to dimerization (pyrazine formation). It is best to reduce it in situ or immediately.

-

Add NaBH4 slowly to reduce the ketone to the secondary alcohol.

-

-

Product: 2-[(2-Hydroxyethyl)amino]-1-(4-methylphenyl)ethanol .

Phase 3: Acid-Catalyzed Cyclization

-

Reagents: Concentrated Sulfuric Acid (H2SO4) or HCl gas.

-

Procedure:

-

Dissolve the amino-alcohol in cold H2SO4.

-

Stir overnight or heat gently (60-80°C) to drive dehydration.

-

Workup: Pour onto ice, basify with NaOH (pH > 12), and extract with DCM.

-

-

Purification: The freebase is an oil. Convert to Hydrochloride salt using ethereal HCl for crystallization (White solid, MP ~145-150°C).

Part 3: Pharmacodynamics & Structure-Activity Relationship (SAR)

The addition of the para-methyl group and the removal of the 3-methyl group creates a distinct pharmacological profile compared to Phenmetrazine.

SAR Logic: The "Para-Methyl" Shift

In the phenethylamine and phenylmorpholine classes, substituents at the 4-position (para) of the phenyl ring dictate transporter selectivity.

-

Unsubstituted (Phenmetrazine): High affinity for Dopamine (DAT) and Norepinephrine (NET).[2] Potent stimulant.[4]

-

4-Methyl Substitution: Increases lipophilicity and steric bulk. Historically, para-substitution shifts affinity towards the Serotonin Transporter (SERT) while retaining DAT/NET activity.

-

Removal of 3-Methyl: The 3-methyl group in Phenmetrazine protects the nitrogen from metabolic oxidation and increases potency. Removing it (as in 2-(4-Methylphenyl)morpholine) generally decreases potency and duration of action compared to 4-MPM.

Comparative Transporter Activity Table

Estimated values based on homologous series (4-MPM and Phenmetrazine).

| Compound | Structure | DAT Activity | SERT Activity | Primary Effect |

| Phenmetrazine | 3-Me-2-Ph-Morpholine | High (Releaser) | Low | Psychostimulant |

| 4-MPM | 3-Me-2-(4-Me-Ph)-Morpholine | Moderate | Moderate/High | Balanced / Entactogenic |

| 2-(4-Me-Ph)Morpholine | 2-(4-Me-Ph)-Morpholine | Low/Moderate | Moderate | Mild Stimulant / Metabolite |

Receptor Interaction Visualization

Figure 2: Structure-Activity Relationship showing how the para-methyl group and lack of 3-methyl substitution alter the pharmacological profile.

Part 4: Analytical Identification

For researchers identifying this compound in biological matrices or unknown powders, the following data is critical.

Mass Spectrometry (GC-MS)

The fragmentation pattern of 2-phenylmorpholines is distinct.

-

Molecular Ion: M+ = 177 (for C11H15NO).[5]

-

Base Peak: The cleavage usually occurs alpha to the nitrogen. In 3-methyl derivatives (Phenmetrazine), the base peak is often m/z 71 or 58.

-

2-(4-Methylphenyl)morpholine Specifics:

-

Lacks the alpha-methyl group on the morpholine ring.

-

Expect a major fragment at m/z 86 (morpholine ring fragment) or m/z 119 (4-methylstyrene cation).

-

Differentiation: It must be distinguished from 3,4-Dimethylamphetamine (isobaric) and Phenmetrazine (isobaric, but different retention time and fragmentation).

-

Metabolism & Toxicology[6]

-

Metabolic Pathway: Likely undergoes N-hydroxylation or ring opening. The para-methyl group is a target for oxidation to a carboxylic acid (benzoic acid derivative), facilitating excretion.

-

CYP Inhibition: Analogues like 3,4-methylenedioxyphenmetrazine have shown strong CYP2D6 inhibition .[6] Researchers should treat 2-(4-Methylphenyl)morpholine as a potential competitive inhibitor of CYP2D6, posing risks for drug-drug interactions.

References

-

Boehringer Ingelheim. (1958). Substituted Morpholines and Process for their Production. U.S. Patent 2,835,669.[7] Link

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[2][1] Drug Testing and Analysis, 10(9), 1404-1416.[1] Link

-

Mayer, M., et al. (2018). Pharmacological profile of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[2][1] Neuropharmacology.[4][5] Link

-

Chem-Impex International. (n.d.). 2-(4-Methylphenyl)Morpholine Product Data.Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[2] EMCDDA-Europol 2015 Annual Report on the implementation of Council Decision 2005/387/JHA.Link

Sources

- 1. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 2. grokipedia.com [grokipedia.com]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions - Google Patents [patents.google.com]

Methodological & Application

HPLC method development for detection of 2-(4-Methylphenyl)morpholine

Application Note: HPLC Method Development for 2-(4-Methylphenyl)morpholine

Executive Summary & Chemical Context

This application note details the method development, optimization, and validation protocols for 2-(4-Methylphenyl)morpholine . This compound is a regioisomer of the phenmetrazine class, structurally distinct from the widely reported New Psychoactive Substance (NPS) 4-methylphenmetrazine (4-MPM) by the absence of the 3-methyl group on the morpholine ring.

Why This Matters: In forensic and pharmaceutical analysis, distinguishing between close structural analogs is critical. 2-(4-Methylphenyl)morpholine (Molecular Mass: 177.24 g/mol ) must be chromatographically resolved from its methylated analogs (e.g., 4-MPM, Mass: 191.27 g/mol ) and positional isomers (ortho/meta-substituted rings).

Chemical Profile:

-

IUPAC Name: 2-(4-methylphenyl)morpholine[1]

-

CAS: 739328-82-6[1]

-

Basic Center: Secondary amine (Morpholine nitrogen), pKa ~8.4–8.8 (estimated).

-

Chromophore: Phenyl ring (UV active at ~210 nm and ~258 nm).

-

Challenge: Basic nitrogen atoms interact with residual silanols on silica columns, causing peak tailing.

Method Development Strategy

The development strategy focuses on selectivity (separating the analyte from matrix and isomers) and peak symmetry (managing the basic amine).

Column Selection: The "Orthogonal" Approach

While a standard C18 column is sufficient for potency assays, a Phenyl-Hexyl column is recommended for identification and impurity profiling.

-

C18 (C18): Relies purely on hydrophobic interaction. Good for general retention.

-

Phenyl-Hexyl: Offers

interactions with the analyte's phenyl ring. This provides superior selectivity for separating positional isomers (e.g., 2-(4-methylphenyl) vs. 2-(3-methylphenyl)) which have identical hydrophobicity but different electron densities.

Mobile Phase Chemistry

-

pH Control: To eliminate peak tailing, we employ a "Low pH" strategy. At pH 3.0, the morpholine nitrogen is fully protonated (

). This prevents interaction with acidic silanols ( -

Buffer Choice: Ammonium Formate (10 mM, pH 3.0) is chosen over phosphate buffers to allow for seamless transfer to LC-MS systems if required.

Method Development Workflow (Graphviz)

Caption: Logical workflow for developing a robust HPLC method for basic morpholine derivatives.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity UPLC.

-

Detector: Diode Array Detector (DAD) or Single Quadrupole MS (ESI+).

-

Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, LC-MS Grade Formic Acid, Ammonium Formate.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Ace Excel Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent. | |

| Mobile Phase A | 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. | Buffers the amine; suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (100%). | Stronger elution strength than Methanol; lower backpressure. |

| Flow Rate | 0.4 mL/min (for 2.1 mm ID); 1.0 mL/min (for 4.6 mm ID). | Optimized for Van Deemter efficiency. |

| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |

| Injection Vol | 2.0 µL | Prevents column overload. |

| Detection | UV @ 210 nm (Quantitation), 260 nm (ID). | 210 nm targets the phenyl ring absorption max. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration / Injection |

| 1.0 | 95 | 5 | Isocratic Hold (Focusing) |

| 8.0 | 40 | 60 | Linear Gradient (Elution) |

| 9.0 | 5 | 95 | Wash Step |

| 11.0 | 5 | 95 | Wash Hold |

| 11.1 | 95 | 5 | Re-equilibration |

| 15.0 | 95 | 5 | Ready for Next Inj. |

Validation Framework (ICH Q2(R1))

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during execution.

System Suitability Testing (SST)

Inject the standard solution (10 µg/mL) 5 times before running samples.

-

Retention Time %RSD: ≤ 0.5%

-

Peak Area %RSD: ≤ 1.0%

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for basic amines).

-

Theoretical Plates (N): > 5000.

Specificity (Isomer Discrimination)

If 4-Methylphenmetrazine (4-MPM) is a potential interferent, prepare a mixed standard.

-

Requirement: Resolution (

) between 2-(4-Methylphenyl)morpholine and 4-MPM must be > 1.5. -

Note: 4-MPM (with an extra methyl group) is more lipophilic and will typically elute after 2-(4-Methylphenyl)morpholine on a Reverse Phase column.

Linearity & Sensitivity

-

Range: 0.5 µg/mL to 100 µg/mL.

-

Regression:

.[2] -

LOD (S/N=3): Est. 0.05 µg/mL (UV 210 nm).

-

LOQ (S/N=10): Est. 0.15 µg/mL.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Secondary silanol interactions. | Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) if using UV only (TEA is not MS friendly). |

| Retention Time Drift | pH instability or Temperature fluctuation. | Ensure Mobile Phase A is capped; check column oven stability. |

| Split Peaks | Sample solvent too strong. | Dilute sample in starting mobile phase (95% Water / 5% ACN). |

| High Backpressure | Particulates in sample. | Filter all samples through 0.22 µm PVDF or PTFE filters. |

Isomer Separation Logic (Graphviz)

The following diagram illustrates how the Phenyl-Hexyl stationary phase discriminates between the target analyte and its close structural analogs.

Caption: Separation mechanism relying on differential hydrophobicity and pi-pi stacking.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link

-

McLaughlin, G., et al. (2018).[4] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis, 10(9), 1404-1416. Link

-

PubChem. (2025).[5] Compound Summary: 4-Methylphenmetrazine (Related Analog).[6][7] National Library of Medicine. Link

-

Sielc Technologies. (n.d.). Separation of Phenmetrazine on Newcrom R1 HPLC column.Link

-

Chem-Impex. (2025). Product: 2-(4-Methylphenyl)Morpholine (CAS 739328-82-6).[1]Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]

- 5. 4-Methylphenmetrazine | C12H17NO | CID 43169333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

Application Note: High-Confidence Identification of 2-(4-Methylphenyl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

2-(4-Methylphenyl)morpholine is a substituted morpholine derivative with applications as a versatile building block in organic synthesis and pharmaceutical development.[1] Its structural similarity to other psychoactive phenylmorpholines necessitates the development of robust and reliable analytical methods for its unambiguous identification in various matrices.[2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical approach for the separation and identification of volatile and semi-volatile compounds, making it a suitable technique for the analysis of 2-(4-Methylphenyl)morpholine.[3][4]

This application note provides a comprehensive guide to the GC-MS analysis of 2-(4-Methylphenyl)morpholine, detailing optimized parameters and a step-by-step protocol for researchers, scientists, and drug development professionals. The methodology emphasizes scientific integrity and provides a self-validating system for confident compound identification.

Principle of Analysis

The analytical workflow hinges on the effective separation of 2-(4-Methylphenyl)morpholine from the sample matrix using gas chromatography, followed by its ionization and fragmentation in a mass spectrometer. The resulting mass spectrum, a unique chemical fingerprint, allows for high-confidence identification of the target analyte. While some polar morpholine derivatives may require derivatization to enhance volatility,[5][6][7] this protocol outlines a direct injection method suitable for 2-(4-Methylphenyl)morpholine, with considerations for when derivatization might be beneficial.

Experimental Workflow